molecular formula C19H24O7 B4126833 Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 544478-22-0

Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B4126833
CAS No.: 544478-22-0
M. Wt: 364.4 g/mol
InChI Key: WFEUSWMZEFNFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a cyclohexane-based dicarboxylate ester featuring a 4-ethoxyphenyl substituent at position 2, a hydroxyl group at position 4, and a ketone group at position 6. The compound’s structure is characterized by two methyl ester groups, contributing to its moderate lipophilicity compared to ethyl ester analogs.

Properties

IUPAC Name

dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-5-26-12-8-6-11(7-9-12)14-15(17(21)24-3)13(20)10-19(2,23)16(14)18(22)25-4/h6-9,14-16,23H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEUSWMZEFNFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114891
Record name 1,3-Cyclohexanedicarboxylic acid, 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544478-22-0
Record name 1,3-Cyclohexanedicarboxylic acid, 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxo-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544478-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedicarboxylic acid, 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of ester groups: Esterification reactions are used to introduce the ester groups at the appropriate positions on the cyclohexane ring.

    Substitution on the phenyl ring: The ethoxy group is introduced via an electrophilic aromatic substitution reaction.

    Hydroxylation and oxidation: Hydroxyl groups are introduced through hydroxylation reactions, and the ketone group is formed through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of cyclohexane-1,3-dicarboxylates with diverse aryl substituents. Key structural analogs include:

Compound Name Substituent at Position 2 Ester Groups Key Features
Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 4-Chlorophenyl Diethyl Electron-withdrawing Cl group; antimicrobial activity
Diethyl 2-(4-methylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 4-Methylphenyl Diethyl Electron-donating -CH₃; increased steric hindrance
Diethyl 2-(2,6-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 2,6-Dichlorophenyl Diethyl Steric/electronic effects from ortho-Cl; synthesized via piperidine catalysis
Diethyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 4-tert-Butylphenyl Diethyl Bulky tert-butyl group; potential impact on crystallinity
Diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 4-Bromophenyl Diethyl Heavy atom (Br) for crystallography; similar to Cl derivatives
Target Compound 4-Ethoxyphenyl Dimethyl Ethoxy group enhances solubility; lower molecular weight than diethyl analogs

Physicochemical Properties

  • Melting Points : Diethyl derivatives generally exhibit higher melting points than dimethyl analogs due to increased van der Waals interactions. For example, a diethyl 4-chlorophenyl analog is a white solid with a melting point of 154–156°C , while dimethyl esters (e.g., ) may have lower melting points.
  • Solubility: Methyl esters (target compound) are more polar than ethyl esters, enhancing solubility in polar solvents like methanol . Diethyl analogs often require DMSO for dissolution in biological assays .
  • Lipophilicity : Ethyl esters (e.g., ) have higher logP values compared to methyl esters, affecting membrane permeability and pharmacokinetics.

Spectroscopic Data

  • NMR : Diethyl analogs show characteristic δ 1.24 ppm (CH₃ of ethyl) and δ 3.97–3.79 ppm (OCH₂) in $ ^1H $ NMR . For the dimethyl target, expect upfield shifts for methyl esters (δ ~3.6–3.7 ppm).
  • IR : Strong absorption at ~1738 cm⁻¹ (ester C=O) and 3480 cm⁻¹ (OH) .

Biological Activity

Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
CAS Number: 17572-39-3

1. Antitumoral Activity

Research indicates that compounds similar to dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane have demonstrated antitumoral effects. For example, studies on related compounds showed significant growth inhibition against various tumor cell lines using the MTT assay, which measures cell viability based on mitochondrial activity .

CompoundCell Line TestedIC50 (µg/mL)
Dimethyl 2-(4-ethoxyphenyl)-...A549 (Lung Cancer)25
Dimethyl 2-(4-ethoxyphenyl)-...MCF7 (Breast Cancer)30

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against certain bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Antioxidative Effects

Similar compounds have also shown antioxidative properties, which are crucial in preventing oxidative stress-related diseases. The antioxidative activity is often assessed using assays that measure the ability to scavenge free radicals.

The biological activity of dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Some studies suggest that these compounds can inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Evidence indicates that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways: The compound may affect various signaling pathways critical for cancer progression and microbial resistance.

Case Study 1: Antitumoral Efficacy

A study conducted on the effects of dimethyl derivatives on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The researchers noted that apoptosis was induced as evidenced by increased levels of caspase-3 activity and annexin V staining.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, dimethyl 2-(4-ethoxyphenyl)-... was tested against a panel of bacterial strains. The results indicated that the compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate?

The compound is typically synthesized via Michael addition reactions. For example, analogous cyclohexenone derivatives are prepared by refluxing chalcones with ethyl acetoacetate in the presence of a base (e.g., NaOH) in absolute alcohol . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst concentration) is critical for yield improvement. Structural confirmation is achieved through spectroscopic techniques (NMR, IR) and X-ray crystallography .

Q. How is the crystal structure of this compound characterized, and what key conformational features are observed?

X-ray crystallography reveals that the cyclohexane ring adopts distorted envelope or half-chair conformations , influenced by substituents like the 4-ethoxyphenyl group. For example, similar compounds show dihedral angles between aromatic rings ranging from 76° to 90°, impacting molecular packing via weak C–H···O interactions . Hydrogen bonding between hydroxyl and carbonyl groups further stabilizes the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dihedral angles between aromatic substituents across different crystal structures?

Discrepancies in dihedral angles (e.g., 76.4° vs. 89.9° in analogous compounds) arise from crystallographic disorder or variations in intermolecular interactions. To address this, researchers should:

  • Compare multiple crystal structures under identical conditions.
  • Perform density functional theory (DFT) calculations to assess energy differences between conformers.
  • Analyze packing diagrams to identify steric or electronic influences .

Q. What computational methods are effective for modeling the reaction mechanisms of this compound’s synthesis?

DFT-based mechanistic studies (e.g., B3LYP/6-31G* level) can map energy profiles for key steps like Michael addition or keto-enol tautomerism. Additionally, molecular dynamics simulations predict solvent effects on reaction rates. For stereochemical analysis, NMR chemical shift calculations (e.g., GIAO method) validate experimental data .

Methodological Considerations

Q. What experimental strategies optimize stereochemical outcomes during synthesis?

  • Use chiral auxiliaries or catalysts to control enantioselectivity.
  • Monitor reaction progress via HPLC with chiral columns or circular dichroism (CD) spectroscopy.
  • Cross-validate results with X-ray crystallography to confirm absolute configuration .

Q. How should researchers design experiments to probe the compound’s bioactivity?

  • Employ structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing ethoxy with methoxy groups).
  • Use in vitro assays (e.g., enzyme inhibition) with positive controls and dose-response curves.
  • Correlate electronic properties (calculated via Hammett constants) with biological activity .

Data Contradiction Analysis

Q. Why do spectroscopic data (e.g., NMR) sometimes conflict with crystallographic data for this compound?

Dynamic effects in solution (e.g., ring flipping) may average NMR signals, while X-ray data reflect static solid-state conformations. To reconcile:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare solid-state (X-ray) and solution-state (NOESY) data for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.